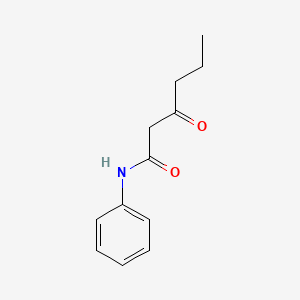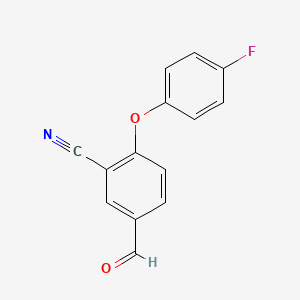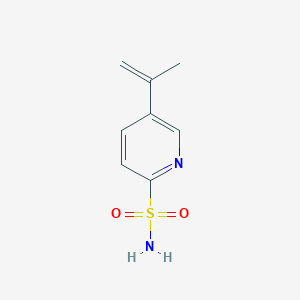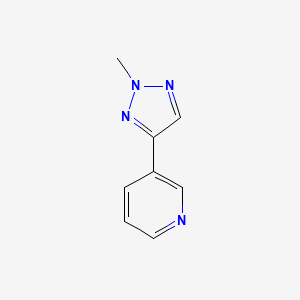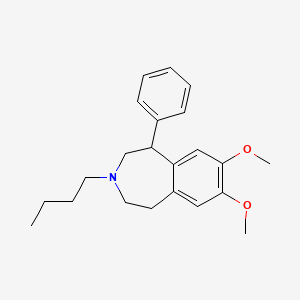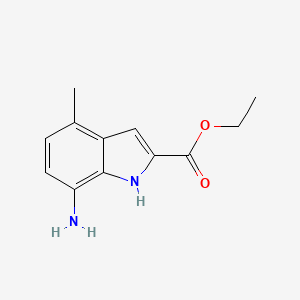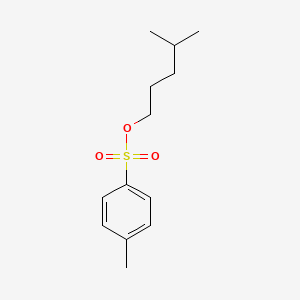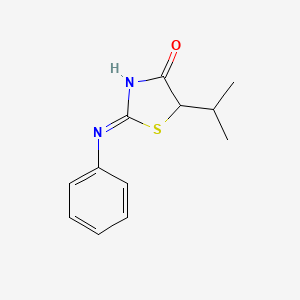
2-Anilino-5-isopropyl-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-5-isopropyl-thiazol-4-one is a heterocyclic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-5-isopropyl-thiazol-4-one typically involves the reaction of isopropylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Anilino-5-isopropyl-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazolidinone derivatives with various functional groups replacing the phenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-Anilino-5-isopropyl-thiazol-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Phenylimino)-1,3-thiazolidin-4-one
- 5-Benzylidene-2-arylimino-4-thiazolidinone
- 2-Imino-1,3-thiazolidin-4-one
Uniqueness
2-Anilino-5-isopropyl-thiazol-4-one is unique due to its isopropyl group, which may confer distinct steric and electronic properties compared to other thiazolidinone derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C12H14N2OS |
|---|---|
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
2-phenylimino-5-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)10-11(15)14-12(16-10)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
XLFDGKZAEMQJBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(=O)NC(=NC2=CC=CC=C2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


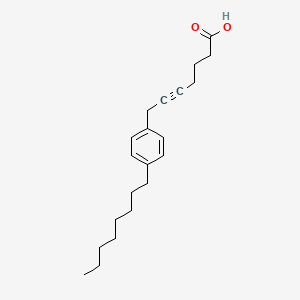
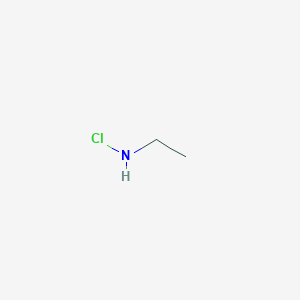
![7-Chloro-2-methylsulfanyl-thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B8555853.png)
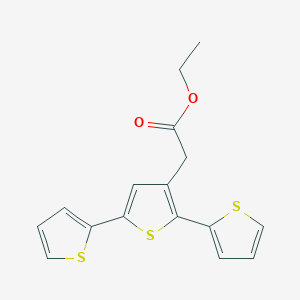
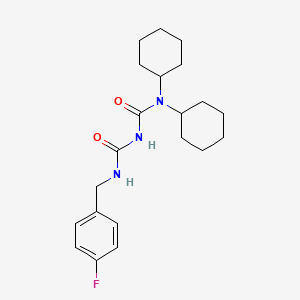
![N-(1,4-Dioxaspiro[4,5]dec-8-yl)-2,2,N-trimethylpropionamide](/img/structure/B8555879.png)
![Ethyl 3-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B8555894.png)
